molecular formula C24H20N4O2 B5168545 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide

2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5168545
M. Wt: 396.4 g/mol
InChI Key: YSAVCTDQQYTICC-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as EPCQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPCQ belongs to the quinoline family of compounds and has been found to possess various biological activities, making it an attractive molecule for further investigation.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth and proliferation. 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully investigate its biological activities.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. Further studies are also needed to determine the pharmacokinetics and toxicity of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in animal models and humans.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been described in the literature using various methods. One of the most commonly reported methods involves the reaction of 4-ethoxyaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of 4-hydroxyquinoline-2-carboxylic acid hydrazide and refluxing the mixture in ethanol. The resulting product is then purified through recrystallization to obtain pure 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide.

Scientific Research Applications

2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide possesses anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising molecule for the development of new drugs.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-2-30-19-11-9-18(10-12-19)23-14-21(20-7-3-4-8-22(20)27-23)24(29)28-26-16-17-6-5-13-25-15-17/h3-16H,2H2,1H3,(H,28,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVCTDQQYTICC-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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